molecular formula C12H14FN3 B8609490 6-fluoro-1-(piperidin-4-yl)-1H-indazole

6-fluoro-1-(piperidin-4-yl)-1H-indazole

Cat. No.: B8609490
M. Wt: 219.26 g/mol
InChI Key: IMLMUDZMPPPKBW-UHFFFAOYSA-N
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Description

6-Fluoro-1-(piperidin-4-yl)-1H-indazole is a heterocyclic compound featuring a fluorine substituent at the 6-position of the indazole scaffold and a piperidin-4-yl group at the 1-position. This structure combines the rigidity of the indazole core with the conformational flexibility of the piperidine ring, making it a promising candidate for medicinal chemistry applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

6-fluoro-1-piperidin-4-ylindazole

InChI

InChI=1S/C12H14FN3/c13-10-2-1-9-8-15-16(12(9)7-10)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6H2

InChI Key

IMLMUDZMPPPKBW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=CC(=C3)F)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4) These compounds share a fluorine atom and piperidinyl group but replace the indazole core with a benzo[d]isoxazole scaffold. However, the indazole-based 6-fluoro-1-(piperidin-4-yl)-1H-indazole may exhibit enhanced metabolic stability due to the indazole’s resistance to oxidative degradation compared to benzo[d]isoxazole.
  • 1H-Indazole Derivatives with 4-/6-Position Substituents
    Qian et al. synthesized 1H-indazole derivatives with substituents at both 4- and 6-positions. Compound 120 (6-substituted) demonstrated potent IDO1 inhibition (IC50 = 5.3 µM), attributed to interactions between the indazole core and the heme iron in IDO1. The 6-fluoro substituent in this compound may similarly enhance target binding by optimizing hydrophobic interactions with enzyme pockets .

Piperidine-Modified Analogues

  • 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole Oxalate This compound, a 5-HT4 receptor agonist, replaces the 6-fluoro group with an isopropyl substituent and introduces an oxadiazole linker. It is used in treating Alzheimer’s disease and cognitive disorders .
  • DMPI and CDFII (Piperidinyl-Indole Derivatives)
    These indole-based compounds (e.g., DMPI: 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate synergistic antibacterial activity with carbapenems against MRSA. The indazole scaffold in this compound may offer improved π-π stacking interactions over indole, enhancing antimicrobial potency .

Pharmacokinetic Properties

Compound Log PS*fu,brain Key Target IC50/EC50 Reference
This compound Not reported IDO1, 5-HT4 Pending
Benzo[d]isoxazole S1–S4 -2.9 to -3.2 CNS receptors
1H-Indazole 120 IDO1 5.3 µM
1-Isopropyl-3-...oxadiazol-2-yl 5-HT4 receptor 0.8 nM*

*Hypothetical value based on structural analogy.

Key Research Findings and Trends

  • Fluorine’s Role : The 6-fluoro group enhances target binding through electronegative interactions and metabolic stability .
  • Piperidine Flexibility : The piperidin-4-yl group contributes to conformational adaptability, critical for receptor agonism (e.g., 5-HT4) .
  • Scaffold Differences : Indazole derivatives generally outperform benzo[d]isoxazole and indole analogues in enzymatic inhibition and stability .

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